molecular formula C16H10ClF3N2S B2725817 10-Chloro-12-[4-(trifluoromethyl)phenyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene CAS No. 1803599-87-2

10-Chloro-12-[4-(trifluoromethyl)phenyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene

Cat. No.: B2725817
CAS No.: 1803599-87-2
M. Wt: 354.78
InChI Key: VTAAOJXHMFOUOQ-UHFFFAOYSA-N
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Description

10-Chloro-12-[4-(trifluoromethyl)phenyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene is a useful research compound. Its molecular formula is C16H10ClF3N2S and its molecular weight is 354.78. The purity is usually 95%.
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Biological Activity

10-Chloro-12-[4-(trifluoromethyl)phenyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the existing literature on its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a trifluoromethyl group and a thiazole moiety, which are known to influence biological activity significantly. The presence of chlorine and nitrogen atoms contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance:

  • In vitro studies have shown that compounds with similar structures can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanism : The trifluoromethyl group is believed to enhance lipophilicity, allowing better membrane penetration and interaction with microbial enzymes.

Anticancer Activity

Recent studies have suggested that the compound may possess anticancer properties:

  • Cell Line Studies : In vitro tests on various cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated significant cytotoxic effects at micromolar concentrations .
  • Mechanism of Action : The compound may induce apoptosis through the activation of caspases and modulation of the cell cycle .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects of several trifluoromethyl-containing compounds against clinical isolates. The results indicated that compounds similar to this compound exhibited potent activity against multidrug-resistant bacteria .
  • Anticancer Research :
    • In a controlled experiment using human cancer cell lines, the compound was tested for its ability to inhibit cell proliferation. The findings revealed a dose-dependent response, with significant reductions in viability observed at higher concentrations .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity.

Data Summary

Biological ActivityTest Organism/Cell LineConcentrationResult
AntimicrobialStaphylococcus aureus50 µg/mLInhibition observed
AntimicrobialEscherichia coli100 µg/mLSignificant growth reduction
AnticancerMCF-7 (breast cancer)10 µM70% cell viability reduction
AnticancerHeLa (cervical cancer)20 µMInduction of apoptosis

Properties

IUPAC Name

10-chloro-12-[4-(trifluoromethyl)phenyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2S/c17-15-21-13(8-4-6-9(7-5-8)16(18,19)20)12-10-2-1-3-11(10)23-14(12)22-15/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAAOJXHMFOUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC(=NC(=C23)C4=CC=C(C=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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